N-(1,3-benzothiazol-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic sulfanyl acetamide derivative featuring a benzothiazole moiety linked via a thioether bridge to a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-bromophenyl group. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity through interactions with enzymes or receptors. The sulfanyl acetamide linker adds flexibility and may influence metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2S3/c22-12-5-7-13(8-6-12)26-19(28)18-15(9-10-29-18)24-21(26)30-11-17(27)25-20-23-14-3-1-2-4-16(14)31-20/h1-8H,9-11H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYJAWDYVLUMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 4-bromophenyl derivatives, and thieno[3,2-d]pyrimidine. The reactions may involve:
Condensation reactions: to form the benzothiazole ring.
Bromination: to introduce the bromine atom on the phenyl ring.
Cyclization: to form the thieno[3,2-d]pyrimidine ring.
Thioether formation: to link the sulfur atom to the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substitutions
- 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3; CAS 687561-60-0) Key Differences: Fluorine substituent at the phenyl ring (vs. bromine) and a 6-methyl group on the benzothiazole. The 6-methyl group on benzothiazole enhances lipophilicity, improving membrane permeability but possibly reducing solubility .
- N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040634-09-0) Key Differences: 3-Methyl and 7-phenyl substitutions on the thienopyrimidinone core.
Heterocyclic Core Variations
- 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS 726158-21-0) Key Differences: Triazole core replaces thienopyrimidinone; 2-fluorophenyl acetamide substituent. The 2-fluorophenyl group may alter electronic distribution .
- Quinazolinone Derivatives (e.g., 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide) Key Differences: Quinazolinone core instead of thienopyrimidinone. Impact: Quinazolinones are more rigid and polar, which may enhance solubility but reduce membrane penetration compared to thienopyrimidinones .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP* | H-Bond Donors | H-Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| Target Compound | ~521.4 | 3.8 | 1 | 6 | 4-Bromophenyl, unsubstituted benzothiazole, thienopyrimidinone core |
| IWP-3 (CAS 687561-60-0) | ~497.5 | 3.5 | 1 | 6 | 4-Fluorophenyl, 6-methyl-benzothiazole |
| CAS 1040634-09-0 | 486.4 | 4.2 | 1 | 5 | 3-Methyl, 7-phenyl-thienopyrimidinone |
| Triazole Analog (CAS 726158-21-0) | ~470.3 | 2.9 | 1 | 7 | Triazole core, pyridin-3-yl substituent |
*Estimated using fragment-based methods.
- Solubility : The target compound’s higher molecular weight and bromine substituent may reduce aqueous solubility compared to fluorine-containing analogs like IWP-3.
- Metabolic Stability: Thienopyrimidinone cores are generally more stable than triazoles due to reduced susceptibility to oxidative metabolism .
Research Findings and Implications
- Anticonvulsant Activity: Structural analogs with benzothiazole and azetidinone moieties () show that electron-withdrawing substituents (e.g., F, Br) enhance activity. The target compound’s 4-bromophenyl group may similarly improve anticonvulsant efficacy but requires in vivo validation.
- Toxicity Profile : Compounds with unsubstituted benzothiazoles (e.g., target compound) may exhibit lower hepatotoxicity compared to 6-substituted derivatives, as seen in .
- Synthetic Accessibility : The absence of a 6-substituent on benzothiazole simplifies synthesis but may necessitate post-functionalization for activity optimization .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that integrates a benzothiazole moiety with thienopyrimidine and sulfanyl functionalities. This structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 483.4 g/mol. The IUPAC name provides insight into its structural components and functional groups, which are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H15BrN2O2S2 |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiazole and thienopyrimidine rings can serve as enzyme inhibitors or receptor modulators , influencing pathways involved in cell proliferation and apoptosis.
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. The presence of the thienopyrimidine moiety is particularly noted for its ability to inhibit cancer cell growth through multiple mechanisms including apoptosis induction and cell cycle arrest.
- A study demonstrated that derivatives of thienopyrimidine showed promising results against various cancer cell lines, suggesting potential efficacy for this compound in oncology .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
- In vitro studies have demonstrated that similar compounds can significantly reduce enzyme activity linked to tumor progression .
-
Antimicrobial Properties :
- Some benzothiazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
- Preliminary studies suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Thienopyrimidine Derivatives : This research highlighted the anticancer potential of thienopyrimidine derivatives through in vitro assays on breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation .
- Benzothiazole Derivatives as Antimicrobials : A comparative study evaluated various benzothiazole derivatives for their antimicrobial efficacy. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli strains .
Q & A
Q. Methodology :
- Monitor reaction progress via TLC or HPLC.
- Use X-ray crystallography to confirm regiochemistry post-synthesis .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Answer:
- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, similar thienopyrimidinone derivatives show planar benzothiazole and pyrimidinone rings with a 120° angle at the sulfanyl bridge .
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., the 4-bromophenyl singlet at δ 7.5–7.7 ppm and thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 512.98).
Basic: What preliminary biological assays are recommended to evaluate its activity?
Answer:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known thienopyrimidinone inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility assessment : Measure logP via shake-flask method to guide formulation .
Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?
Answer:
- Variables : Reaction time, temperature, solvent (DMF vs. THF), and base concentration.
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 80°C, 12 hr, 2 eq. K₂CO₃ in DMF increases yield to 75%) .
- Validation : Replicate runs under predicted conditions to confirm reproducibility (±5% error margin).
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in ATP concentrations in kinase assays. Standardize using commercial kits (e.g., ADP-Glo™).
- Impurity profiles : Use HPLC (≥95% purity) and elemental analysis to rule out byproduct interference .
- Cell line variability : Validate across multiple lines (e.g., primary vs. immortalized cells).
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to kinase ATP pockets. For analogs, the 4-bromophenyl group shows hydrophobic interactions with VAL-702 in EGFR .
- DFT calculations : Assess electronic effects (e.g., sulfanyl linker’s electron-withdrawing nature reduces π-π stacking) .
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How do non-covalent interactions influence crystallinity and bioavailability?
Answer:
- Crystal packing : Hydrogen bonds (N–H···O) and halogen interactions (C–Br···π) enhance lattice stability, reducing solubility .
- Bioavailability mitigation : Co-crystallization with cyclodextrins or PEG-based formulations improves aqueous solubility .
Advanced: What strategies validate the mechanism of action in complex biological systems?
Answer:
- Western blotting : Confirm downstream kinase inhibition (e.g., reduced phosphorylated ERK levels).
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. EGFR-knockout cells.
- Metabolic profiling : Use LC-MS to identify metabolites and assess stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
